1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol
Overview
Description
1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Scientific Research Applications
1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-nitrophenyl trifluoromethyl ketone with reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amino alcohol . The reaction is usually carried out in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-nitrophenyl trifluoromethyl ketone using palladium on carbon as a catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 4-Nitrophenyl-2,2,2-trifluoroethan-1-ol.
Reduction: 1-(4-Aminophenyl)-2,2,2-trifluoroethane.
Substitution: 1-(4-Aminophenyl)-2,2,2-trifluoroethyl chloride.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with specific proteins, inhibiting their activity or altering their function through covalent or non-covalent binding .
Comparison with Similar Compounds
1-(4-Aminophenyl)-2,2,2-trifluoroethane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Aminophenol: Contains a hydroxyl group but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-Aminophenyl)-2,2,2-trifluoroethyl chloride: A derivative where the hydroxyl group is replaced by a chlorine atom, altering its reactivity and applications.
Uniqueness: 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
IUPAC Name |
1-(4-aminophenyl)-2,2,2-trifluoroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,13H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJOUBNXCFLFBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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